molecular formula C35H32O4 B10793824 8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one

8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one

Cat. No.: B10793824
M. Wt: 516.6 g/mol
InChI Key: WZEMDLKZTPOYPH-CGNCVNRMSA-N
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Description

8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one is a complex organic compound that belongs to the class of synthetic steroids This compound is characterized by its intricate structure, which includes a chromen-4-one core linked to a cyclopenta[a]phenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one involves multiple steps. One common method starts with the preparation of the cyclopenta[a]phenanthrene core, which is then functionalized to introduce the ethynyl and chromen-4-one groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including changes in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C35H32O4

Molecular Weight

516.6 g/mol

IUPAC Name

8-[2-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethynyl]-2-phenylchromen-4-one

InChI

InChI=1S/C35H32O4/c1-34-17-15-27-26-13-11-25(36)20-24(26)10-12-28(27)30(34)16-19-35(34,38)18-14-23-8-5-9-29-31(37)21-32(39-33(23)29)22-6-3-2-4-7-22/h2-9,11,13,20-21,27-28,30,36,38H,10,12,15-17,19H2,1H3/t27-,28-,30+,34+,35+/m1/s1

InChI Key

WZEMDLKZTPOYPH-CGNCVNRMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CC4=C5C(=CC=C4)C(=O)C=C(O5)C6=CC=CC=C6)O)CCC7=C3C=CC(=C7)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#CC4=C5C(=CC=C4)C(=O)C=C(O5)C6=CC=CC=C6)O)CCC7=C3C=CC(=C7)O

Origin of Product

United States

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